Meiqx - 77550-04-0

Meiqx

Catalog Number: EVT-10954945
CAS Number: 77550-04-0
Molecular Formula: C11H11N5
Molecular Weight: 213.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
MeIQx is an imidazoquinoxaline that is 3H-imidazo[4,5-f]quinoxaline substituted at positions 3 and 8 by methyl groups and at position 2 by an amino group. A mutagenic compound found in cooked beef. It has a role as a mutagen, a carcinogenic agent, a genotoxin and a Maillard reaction product. It is an imidazoquinoxaline and an aromatic amine.
8-Methyl-IQX is a synthetic, pale orange to brown crystalline solid that is soluble in dimethylsulfoxide and methanol. It is produced in small quantities for research purposes. 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline is formed naturally during the cooking of muscle-derived foods (meat and fish). Levels of this chemical produced in this manner are dependent on cooking temperature, cooking time and method of cooking (direct or indirect). It is one of the most abundant heterocyclic amines in a typical Western diet. 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline has also been detected in processed food flavorings, beer, wine, and cigarette smoke. It is reasonably anticipated to be a human carcinogen. (NCI05)
MeIQx (2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline) can cause cancer according to The World Health Organization's International Agency for Research on Cancer (IARC).
See also: Beef (part of); Chum salmon, cooked (has part); Chicken, cooked (part of) ... View More ...
Source

Meiqx is predominantly found in cooked meats, especially those that are grilled or fried. It was first identified in 1981 by Kasai et al., who reported its presence in beef extracts. The compound is produced through the Maillard reaction, which occurs when amino acids react with reducing sugars during cooking.

Classification

Meiqx is classified as a heterocyclic aromatic amine. These compounds are known for their complex ring structures and are often associated with food safety concerns due to their potential mutagenicity and carcinogenicity.

Synthesis Analysis

Methods

The synthesis of Meiqx has been achieved through several methods:

  1. Chemical Synthesis: Initial synthesis involved the methylation of 6-amino-3-methyl-5-nitroquinoxaline followed by reduction and cyclization with cyanogen bromide (Kasai et al., 1981).
  2. Improved Synthetic Routes: Subsequent methods have included reactions involving 4-fluoro-ortho-phenylenediamine and benzoselenadiazole (Grivas & Olsson, 1985; Grivas, 1986) as well as copper(I)-promoted quinoxaline formation (Knapp et al., 1989).

Technical Details

The synthetic process typically involves multiple steps including methylation, reduction, and cyclization, which require careful control of reaction conditions to ensure high yields and purity of the final product.

Molecular Structure Analysis

Structure

Meiqx has a complex molecular structure characterized by its imidazoquinoxaline framework. The molecular formula is C10H10N4, indicating it contains ten carbon atoms, ten hydrogen atoms, and four nitrogen atoms.

Data

  • Molecular Weight: Approximately 186.21 g/mol.
  • Structural Features: The compound features a fused ring system typical of heterocyclic amines which contributes to its chemical reactivity.
Chemical Reactions Analysis

Reactions

Meiqx undergoes various chemical reactions, particularly in biological systems where it can form DNA adducts. Key reactions include:

  1. N-Hydroxylation: This metabolic activation is catalyzed by cytochrome P450 enzymes, leading to the formation of N-hydroxy-MeIQx.
  2. DNA Adduct Formation: The activated form can react with DNA to form adducts that may lead to mutations (MeIQx-induced DNA adduct formation) .

Technical Details

The formation of DNA adducts involves nucleophilic attack on DNA bases by electrophilic species derived from MeIQx metabolism. This process is crucial for understanding its mutagenic potential.

Mechanism of Action

Process

The mechanism of action for Meiqx primarily involves its metabolic activation to reactive intermediates that can interact with cellular macromolecules such as DNA.

  1. Activation: Cytochrome P450 enzymes convert MeIQx into N-hydroxy-MeIQx.
  2. Adduct Formation: This intermediate can then bind to DNA, forming stable adducts that interfere with normal cellular processes and may lead to mutations.

Data

Studies have shown that the formation of these DNA adducts correlates with increased mutagenicity in various biological assays .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a solid at room temperature.
  • Solubility: Soluble in organic solvents but poorly soluble in water.

Chemical Properties

  • Stability: MeIQx is relatively stable under standard conditions but can be degraded by strong oxidizing agents like hypochlorite.
  • Reactivity: It exhibits reactivity typical of aromatic amines, particularly in the presence of electrophiles.

Relevant Data or Analyses

Analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly employed for the detection and quantification of MeIQx in food samples .

Applications

Scientific Uses

Meiqx is primarily studied within the context of food safety and toxicology due to its mutagenic properties. Research focuses on:

  1. Carcinogenicity Studies: Investigating the relationship between dietary intake of MeIQx and cancer risk.
  2. Analytical Chemistry: Developing methods for detecting heterocyclic amines in food products to assess exposure levels.
  3. Biochemical Research: Understanding the mechanisms by which MeIQx interacts with biological systems to elucidate pathways leading to mutagenesis.
Introduction: MeIQx as a Model Foodborne Carcinogen

Historical Context of Discovery in Thermally Processed Foods

The identification of MeIQx emerged from intensive research into mutagenic activity within cooked foods during the late 20th century. Initial investigations focused on the observation that charred meat extracts exhibited potent mutagenicity in the Salmonella/Ames assay. This prompted systematic efforts to isolate and characterize the responsible compounds. While early discoveries identified heterocyclic aromatic amines like 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) in broiled fish, MeIQx was subsequently isolated from cooked beef and chicken. Its structure was elucidated using advanced analytical techniques, including mass spectrometry and nuclear magnetic resonance spectroscopy, confirming it as a distinct quinoxaline derivative with methyl substituents at the 3 and 8 positions [1] [5].

A pivotal breakthrough occurred when researchers established the fundamental link between creatine/creatinine (abundant in muscle tissue), amino acids, and sugars as precursors in MeIQx formation via the Maillard reaction and related pathways during high-temperature cooking (typically 150–300°C). This mechanistic understanding explained its prevalence in cooked meats compared to plant-based foods. Detection methodologies evolved substantially from initial bioassay-directed fractionation to sophisticated techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), enabling precise quantification in complex food matrices and biological samples. The development of databases, such as the Computerized Heterocyclic Amines Resource for Research in Epidemiology of Disease (CHARRED), facilitated large-scale epidemiological investigations into exposure levels and associated cancer risks [1] [3].

Table 1: Key Historical Milestones in MeIQx Research

Time PeriodMilestone AchievementSignificance
Late 1970sDiscovery of potent mutagenicity in cooked meat extracts (Ames test)Initiated search for specific mutagenic compounds in thermally processed foods
Early 1980sIsolation and structural identification of MeIQx from cooked beef and chickenDefined MeIQx as a specific chemical entity within heterocyclic aromatic amines
Mid 1980s-1990sElucidation of formation pathways involving creatine, amino acids, and sugarsProvided chemical basis for MeIQx prevalence in cooked muscle meats
1993IARC classification of MeIQx as Group 2B (probable human carcinogen)Formal recognition of potential human cancer hazard
2000s-PresentDevelopment of sensitive LC-MS/MS methods and CHARRED databaseEnabled accurate exposure assessment in large epidemiological cohorts

Structural Classification within Heterocyclic Aromatic Amines (HAAs)

MeIQx belongs to the aminoimidazoazaarene (AIA) subclass of heterocyclic aromatic amines, characterized by a core structure featuring an aminoimidazole ring fused to a quinoxaline system. Its specific chemical name, 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline, precisely describes its structure: a 2-aminoimidazole moiety fused to a quinoxaline ring at the [4,5-f] bonds, with methyl groups attached to the 3 and 8 positions of the quinoxaline ring. This structural configuration places it within the "IQx" type heterocyclic aromatic amines, distinguished by the fused imidazo-quinoxaline core [1] [5] [7].

The AIA class, including MeIQx, contrasts structurally and formationally with the other major heterocyclic aromatic amine class: the aminocarbolines (e.g., harman, norharman, 2-amino-9H-pyrido[2,3-b]indole (AαC)). Aminocarbolines are primarily pyrolytic products formed at very high temperatures (>300°C) directly from single amino acids like tryptophan or glutamic acid, often without the involvement of creatine. They typically possess β-carboline or pyridoindole structures. MeIQx and other AIAs, conversely, are termed "thermic" heterocyclic aromatic amines as they form at standard cooking temperatures (100–300°C) through complex reactions between creatine/creatinine, amino acids (e.g., glycine, alanine, serine), and reducing sugars. This dependence on creatine confines their formation predominantly to animal-derived muscle foods [1] [7].

Structural variations within the IQx-type heterocyclic aromatic amines significantly influence their physicochemical properties and biological activity. MeIQx possesses methyl groups at positions 3 and 8. Related compounds include 2-amino-3,4,8-trimethylimidazo[4,5-f]quinoxaline (4,8-DiMeIQx), with an additional methyl at position 4, and 2-amino-3,7,8-trimethylimidazo[4,5-f]quinoxaline (7,8-DiMeIQx). The recent identification of isomers like 2-amino-1,7-dimethylimidazo[4,5-g]quinoxaline (7-MeIgQx), where the fusion differs, highlights the structural complexity within this class. These structural nuances impact polarity, metabolic activation pathways, DNA adduct formation potential, and ultimately, mutagenic and carcinogenic potency [5].

Table 2: Structural Classification and Characteristics of Major HAA Classes Featuring MeIQx

HAA ClassSubclass/RepresentativesCore StructurePrimary Formation Temp.Key PrecursorsMajor Food Sources
Aminoimidazoazaarenes (AIAs)IQx-type (e.g., MeIQx, 4,8-DiMeIQx, 7,8-DiMeIQx)Imidazo[4,5-f]quinoxaline150–300°C ("Thermic")Creatine/Creatinine, Amino Acids, Reducing SugarsCooked Muscle Meats (Beef, Chicken, Pork, Fish)
IQ-type (e.g., IQ)Imidazo[4,5-f]quinoline150–300°C ("Thermic")Creatine/Creatinine, Amino Acids, Reducing SugarsCooked Muscle Meats (especially Fish)
PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine)Imidazo[4,5-b]pyridine150–300°C ("Thermic")Creatine, PhenylalanineWell-done Cooked Meats
Aminocarbolinesα-Carbolines (e.g., AαC)Pyrido[2,3-b]indole>300°C ("Pyrolytic")Tryptophan, other Amino AcidsCharred Meats, Tobacco Smoke
β-Carbolines (e.g., Harman, Norharman)9H-Pyrido[3,4-b]indole>300°C ("Pyrolytic")Tryptophan, other Amino AcidsCooked Meats, Coffee, Tobacco Smoke

Epidemiological Significance in Diet-Associated Cancer Risk

The International Agency for Research on Cancer (IARC) classifies MeIQx as a Group 2B carcinogen, denoting it as "possibly carcinogenic to humans." This evaluation is grounded on sufficient evidence of carcinogenicity in experimental animals and mechanistic evidence indicating potential genotoxicity in humans. Rodent feeding studies demonstrate that MeIQx induces tumors at multiple sites, including the liver, lung, hematopoietic system (lymphomas/leukemias), and mammary glands, depending on species, strain, and sex. Notably, MeIQx induces lung tumors in female mice and enhances lung tumorigenesis in susceptible models like A/J mice, providing experimental support for investigating its role in human lung cancer [4].

Epidemiological studies investigating MeIQx and human cancer risk employ detailed dietary questionnaires assessing meat consumption habits coupled with cooking method and doneness level information. This data is often integrated with heterocyclic aromatic amine databases like CHARRED to estimate individual MeIQx exposure. A significant body of evidence suggests associations with elevated cancer risk:

  • Colorectal Cancer: Multiple case-control and cohort studies suggest positive associations between estimated dietary MeIQx intake and colorectal cancer risk, particularly colon cancer. Meta-analyses consolidate these findings. A 2022 systematic review and meta-analysis encompassing numerous studies found a statistically significant increased overall cancer risk associated with higher MeIQx intake (Odds Ratio = 1.14; 95% Confidence Interval: 1.07–1.21) [6]. While some large prospective studies (e.g., within the Nurses' Health Study) have reported weaker or non-significant associations for colorectal cancer specifically, methodological differences in exposure assessment and population characteristics may contribute to variations.
  • Lung Cancer: A landmark population-based case-control study among Missouri women demonstrated a significant association between estimated MeIQx intake and lung cancer risk. Comparing the 90th percentile of intake to the 10th percentile yielded an adjusted Odds Ratio of 1.5 (95% Confidence Interval: 1.1–2.0). Crucially, this risk was markedly elevated among non-smokers (Odds Ratio = 3.6; 95% Confidence Interval: 1.3–10.3) and light/moderate smokers (Odds Ratio = 2.1; 95% Confidence Interval: 1.3–3.3), but not among heavy smokers, suggesting MeIQx may contribute to lung cancer etiology independently or synergistically beyond tobacco smoke [2]. The risk appeared stronger for squamous cell carcinomas and "other" histological types compared to adenocarcinomas or small cell carcinomas.
  • Other Cancers: Evidence regarding MeIQx and other cancers is less consistent but warrants investigation. Some studies suggest potential associations with prostate cancer (especially aggressive forms), gastric cancer, and esophageal cancer, although findings are not as robust as for colorectal and lung cancers. The 2022 meta-analysis indicated associations across various sites but highlighted colorectal and lung among the stronger links [6].

MeIQx requires metabolic activation to exert its carcinogenic effects. Cytochrome P450 enzymes, primarily Cytochrome P450 1A2 in the liver, catalyze the initial N-hydroxylation. Subsequent O-esterification by phase II enzymes like N-acetyltransferases (NAT1, NAT2) or sulfotransferases generates the ultimate reactive nitrenium ions. These electrophiles bind covalently to DNA, primarily forming dG-C8 adducts (e.g., N-(deoxyguanosin-8-yl)-MeIQx), which can lead to mutations during DNA replication if not repaired. Genetic polymorphisms in these activating enzymes (e.g., rapid Cytochrome P450 1A2 activity, rapid NAT2 acetylator phenotype) can significantly modulate individual susceptibility to MeIQx-induced DNA damage and potentially cancer risk. For instance, the association between well-done meat intake and colorectal cancer risk appears stronger among individuals with rapid NAT2 phenotypes [1] [4].

Table 3: Epidemiological Findings on MeIQx and Site-Specific Cancer Risk

Cancer SiteKey Epidemiological FindingsNotable Studies/EvidencePotential Modifying Factors
ColorectalModest positive association reported in numerous studies; Significant summary OR (1.14) in meta-analysisMeta-analysis: OR 1.14 (95% CI 1.07–1.21) [6]; Associations often stronger for colon vs. rectumNAT2 acetylator status (risk ↑ in rapid acetylators); Total meat intake; Doneness preference
LungSignificant association, particularly among non-smokers and light/moderate smokersMissouri Women Study: OR 1.5 (90th vs 10th percentile) [2]; OR 3.6 in non-smokersSmoking status (strongest association in never/light smokers); Histology (↑ risk squamous/other)
ProstateInconsistent findings; Some suggestion of association with aggressive diseaseSome cohort and case-control studies report positive associations; Others nullStage/grade of disease; NAT1 polymorphisms
StomachSome positive associations reportedCase-control studies often report stronger links; Meta-analysis suggests potential riskSalt intake; H. pylori infection; Preparation methods (e.g., grilling)
Pancreas, Breast, BladderGenerally weak or null associations in most studiesLarge cohort studies (e.g., NHS) generally null for breast [3]; Mixed results for othersLimited evidence for effect modification

Properties

CAS Number

77550-04-0

Product Name

Meiqx

IUPAC Name

3,8-dimethylimidazo[4,5-f]quinoxalin-2-amine

Molecular Formula

C11H11N5

Molecular Weight

213.24 g/mol

InChI

InChI=1S/C11H11N5/c1-6-5-13-7-3-4-8-10(9(7)14-6)15-11(12)16(8)2/h3-5H,1-2H3,(H2,12,15)

InChI Key

DVCCCQNKIYNAKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)N

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